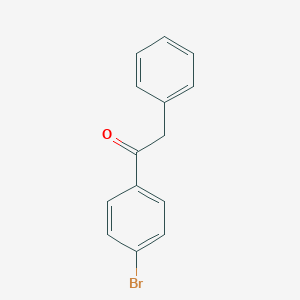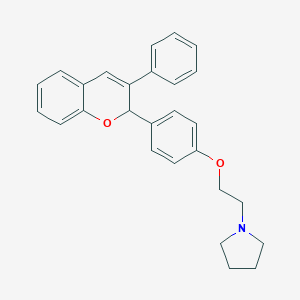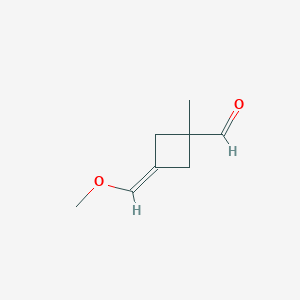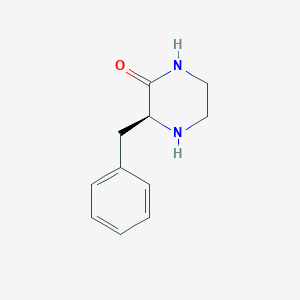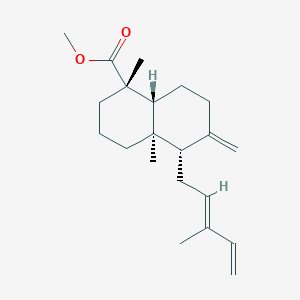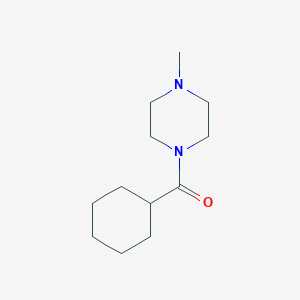
4-Nitrophenyl hydrogen phenylphosphonate
概要
説明
4-Nitrophenyl phenylphosphonate is a compound with the molecular formula C12H9NO5P . It has an average mass of 278.178 Da and a monoisotopic mass of 278.022369 Da . This compound is a substrate for 5’-nucleotide phosphodiesterases .
Synthesis Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . The synthesis of various nanostructured materials and their use as a catalyst for the reduction of nitrophenol in the presence of reducing agents have been discussed .
Chemical Reactions Analysis
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .
Physical And Chemical Properties Analysis
The compound has a boiling point of 465.4±47.0 °C at 760 mmHg . Its vapour pressure is 0.0±1.2 mmHg at 25°C, and it has an enthalpy of vaporization of 76.6±3.0 kJ/mol . The flash point is 235.2±29.3 °C . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .
科学的研究の応用
4-Nitrophenyl hydrogen phenylphosphonate: A Comprehensive Analysis
Enzyme Substrate in Biochemistry: This compound serves as a substrate for 5′-Nucleotide Phosphodiesterase, an enzyme that plays a crucial role in nucleic acid metabolism. It’s also an adenosine receptor agonist, indicating potential applications in studying signal transduction pathways .
Hydrolysis Studies: The hydrolysis of phosphonate esters is a significant reaction in chemistry, and 4-Nitrophenyl hydrogen phenylphosphonate can be used to study this process under various conditions, providing insights into reaction mechanisms .
Catalysis Research: In materials science, the reduction of 4-nitrophenol is a benchmark reaction to assess the activity of nanostructured materials. This compound could be used to explore catalytic properties and efficiencies of new materials .
作用機序
Target of Action
The primary target of 4-Nitrophenyl hydrogen phenylphosphonate is the 5’-Nucleotide Phosphodiesterase . This enzyme plays a crucial role in cellular functions by regulating the levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
4-Nitrophenyl hydrogen phenylphosphonate interacts with its target, the 5’-Nucleotide Phosphodiesterase, by serving as a substrate . The compound’s interaction with the enzyme leads to its hydrolysis, a process that is facilitated by the enzyme’s catalytic activity .
Biochemical Pathways
The hydrolysis of 4-Nitrophenyl hydrogen phenylphosphonate by 5’-Nucleotide Phosphodiesterase affects the levels of cyclic nucleotides within the cell . These cyclic nucleotides are involved in various biochemical pathways, including those responsible for cellular signal transduction. The downstream effects of these pathways can influence a wide range of cellular processes, from gene expression to cell proliferation.
Pharmacokinetics
The compound’s solubility in various solvents such as dmf and dmso suggests that it may have good bioavailability.
Result of Action
The hydrolysis of 4-Nitrophenyl hydrogen phenylphosphonate by 5’-Nucleotide Phosphodiesterase results in the production of cyclic nucleotides . These cyclic nucleotides act as secondary messengers within cells, influencing a variety of cellular processes. The exact molecular and cellular effects of this action would depend on the specific cellular context and the pathways that are activated as a result.
Action Environment
The action, efficacy, and stability of 4-Nitrophenyl hydrogen phenylphosphonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or enzymes in the environment could potentially interfere with the compound’s interaction with its target, the 5’-Nucleotide Phosphodiesterase .
Safety and Hazards
The safety data sheet for 4-Nitrophenyl hydrogen phenylphosphonate indicates that it is classified as having acute toxicity, oral (Category 4), and skin corrosion/irritation (Category …) . In case of a fire, it is recommended to wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear .
将来の方向性
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . This literature-based discussion on nitrophenols reduction by nanostructured materials allows us to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity .
特性
IUPAC Name |
(4-nitrophenoxy)-phenylphosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10NO5P/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGZTHQFAQCJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205683 | |
| Record name | O-4-Nitrophenyl phenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl hydrogen phenylphosphonate | |
CAS RN |
57072-35-2 | |
| Record name | O-4-Nitrophenyl phenylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057072352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-4-Nitrophenyl phenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



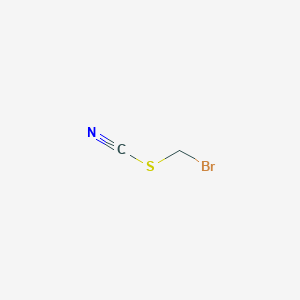

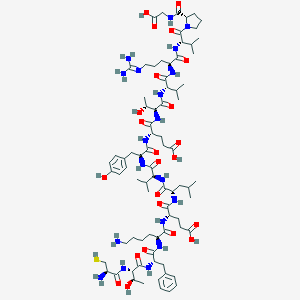
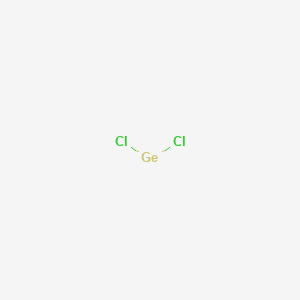
![Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B160703.png)

